MX69

Description

Properties

IUPAC Name |

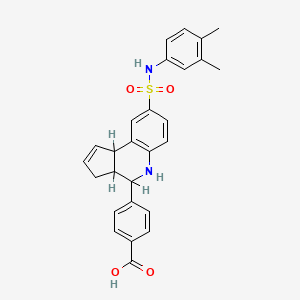

4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S/c1-16-6-11-20(14-17(16)2)29-34(32,33)21-12-13-25-24(15-21)22-4-3-5-23(22)26(28-25)18-7-9-19(10-8-18)27(30)31/h3-4,6-15,22-23,26,28-29H,5H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBONKHCCRJMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005264-47-0 | |

| Record name | MX-69 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Action Mechanism of MX69: A Technical Guide to a Novel MDM2/XIAP Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MX69, a novel small molecule inhibitor targeting the oncoproteins Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's anticancer properties.

Core Mechanism: Dual Inhibition of MDM2 and XIAP

This compound functions as a dual inhibitor, uniquely disrupting the interaction between the MDM2 protein and the XIAP messenger RNA (mRNA).[1][2][3][4] The core of its mechanism lies in its ability to bind to the C-terminal RING domain of MDM2.[2][5][6] This binding event physically blocks the interaction between the MDM2 RING domain and the Internal Ribosome Entry Site (IRES) of XIAP mRNA.[1][2][5][6] This disruption triggers two significant downstream anti-cancer effects: the degradation of MDM2 and the inhibition of XIAP translation.[5]

MDM2 Degradation and p53 Activation

By binding to the MDM2 RING domain, this compound induces the self-ubiquitination and subsequent proteasomal degradation of MDM2.[7][8] This leads to a significant reduction in intracellular MDM2 protein levels.[7] MDM2 is a primary negative regulator of the tumor suppressor protein p53.[2][5] Consequently, the this compound-induced downregulation of MDM2 results in the stabilization and accumulation of p53.[7] Activated p53 can then initiate cell cycle arrest and apoptosis, contributing to the cytotoxic effects of this compound in cancer cells with wild-type p53.[7]

Inhibition of XIAP and Induction of Apoptosis

XIAP is a potent inhibitor of caspases, the key executioners of apoptosis.[5] The interaction between the MDM2 RING domain and the XIAP IRES is crucial for the efficient translation of XIAP mRNA.[2] By disrupting this interaction, this compound effectively inhibits the synthesis of the XIAP protein.[1][5] The resulting decrease in XIAP levels relieves the inhibition of caspases 3, 7, and 9, leading to the induction of apoptosis.[5][7] This p53-independent mechanism of action suggests that this compound may also be effective in cancers with mutated or deficient p53.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) to MDM2 RING protein | 2.34 μM | Cell-free assay | [7] |

| IC50 against EU-1 acute lymphoblastic leukemia cell line | 7.5 μM | WST assay | [5] |

| Experiment | Cell Line | Treatment | Outcome | Reference |

| MDM2 Half-life | EU-1 | Control | >90 min | [7] |

| This compound | <30 min | [7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its characterization.

References

- 1. Targeting an MDM2/MYC Axis to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. biocat.com [biocat.com]

- 5. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Award Information | HHS TAGGS [taggs.hhs.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

MX69: A Novel Dual Inhibitor of MDM2 and XIAP for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the dysregulation of apoptotic pathways presents a significant challenge. Two key proteins, Mouse Double Minute 2 Homolog (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP), are frequently overexpressed in various human cancers, contributing to tumor cell survival and resistance to treatment. MDM2 is a primary negative regulator of the p53 tumor suppressor, while XIAP directly inhibits caspases, the executioners of apoptosis. A crucial interplay exists where the MDM2 RING domain binds to the internal ribosome entry site (IRES) of XIAP mRNA, promoting its translation and stabilizing the MDM2 protein. This reciprocal regulation makes the MDM2-XIAP axis an attractive target for therapeutic intervention. MX69 is a novel small molecule inhibitor designed to disrupt this interaction, offering a dual-inhibitory mechanism with the potential to overcome resistance to conventional therapies. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions by directly binding to the RING domain of the MDM2 protein, thereby blocking its interaction with the IRES region of XIAP mRNA.[1] This disruption has a dual consequence:

-

Inhibition of XIAP Translation: By preventing MDM2 from binding to the XIAP IRES, this compound inhibits the IRES-dependent translation of XIAP, leading to a decrease in the intracellular levels of this anti-apoptotic protein.[2]

-

Induction of MDM2 Degradation: The binding of this compound to the MDM2 RING domain induces a conformational change that promotes MDM2 self-ubiquitination and subsequent proteasomal degradation.[1]

The downregulation of both MDM2 and XIAP culminates in the activation of the p53 tumor suppressor pathway and the release of caspase inhibition, ultimately leading to cancer cell apoptosis.[1][3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound:

Caption: Signaling pathway of this compound action.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines and through biophysical binding assays. The following tables summarize the key quantitative data.

In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |

| EU-1 | Acute Lymphoblastic Leukemia | Wild-type | 7.5 |

| EU-3 | Acute Lymphoblastic Leukemia | Wild-type | Not Reported |

| NB-1643 | Neuroblastoma | Wild-type | Not Reported |

| SHEP1 | Neuroblastoma | Wild-type | Not Reported |

| LA1-55N | Neuroblastoma | Null | Not Reported |

| MM1.R | Multiple Myeloma | Wild-type | ~20 |

| 8226R5 | Multiple Myeloma | Null | ~20 |

Note: IC50 values can vary between studies and experimental conditions.

Binding Affinity

The direct interaction between this compound and the MDM2 RING domain was quantified using Isothermal Titration Calorimetry (ITC).

| Interacting Molecules | Binding Affinity (Kd) (µM) |

| This compound and MDM2 RING protein | 2.75 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

This assay was developed to identify inhibitors of the MDM2 protein-XIAP mRNA interaction.

Workflow Diagram:

Caption: High-throughput screening workflow.

Protocol:

-

Reagent Preparation:

-

Synthesize and purify the MDM2 RING domain protein.

-

Synthesize the XIAP IRES RNA probe and label it with a fluorescent dye (e.g., fluorescein).

-

Prepare an assay buffer (e.g., Hepes buffer).

-

-

Assay Procedure:

-

Dispense 4.5 µL of the assay reaction buffer containing 40 µg/mL MDM2 RING protein and 1 ng/mL of the fluorescent XIAP IRES probe into each well of a black 1536-well microplate.

-

Add a small volume of the test compounds from a chemical library to each well.

-

Incubate the plate at room temperature for a defined period to allow for binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

-

A decrease in FP indicates inhibition of the MDM2-XIAP IRES interaction.

-

Calculate the Z' factor to assess the quality and reliability of the HTS assay.

-

Identify primary hits based on a predefined inhibition threshold.

-

-

Hit Confirmation and Characterization:

-

Perform dose-response experiments for the primary hits to determine their IC50 values.

-

Conduct secondary assays to confirm the mechanism of action.

-

Co-Immunoprecipitation (Co-IP) for MDM2-XIAP Interaction

This technique is used to verify the interaction between MDM2 and XIAP in a cellular context and to demonstrate the disruptive effect of this compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells known to overexpress MDM2 and XIAP (e.g., EU-1) to a suitable confluency.

-

Treat the cells with this compound at the desired concentration and for a specified duration. Include a vehicle-treated control group.

-

-

Cell Lysis:

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice and then centrifuge to pellet the cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody specific for MDM2 or XIAP overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against MDM2 and XIAP to detect the co-immunoprecipitated proteins.

-

Cell Viability Assay

Cell viability assays are performed to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol (using a tetrazolium-based assay like MTT or MTS):

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Reagent Addition:

-

Add the tetrazolium reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions. This allows metabolically active cells to convert the reagent into a colored formazan product.

-

-

Data Acquisition:

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

-

In Vivo Efficacy

This compound has been evaluated in preclinical animal models to assess its anti-tumor activity and tolerability. In xenograft models using human cancer cell lines, this compound has been shown to inhibit tumor growth and be well-tolerated by the animals.[1][3]

Logical Relationship Diagram for In Vivo Studies:

Caption: In vivo xenograft study workflow.

Conclusion

This compound represents a promising dual inhibitor of the MDM2-XIAP axis, a critical node in cancer cell survival. Its mechanism of action, involving the concomitant downregulation of both MDM2 and XIAP, leads to potent pro-apoptotic effects in cancer cells. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds. Further studies are warranted to explore the full clinical potential of this novel therapeutic strategy.

References

The Dual-Action Compound MX69: A Technical Guide to its Discovery, Synthesis, and Preclinical Efficacy

A Novel Approach to Cancer Therapy Through Targeted Inhibition of MDM2 and XIAP

For Immediate Release

ATLANTA, GA – In a significant advancement for oncology research, scientists have detailed the discovery and characterization of MX69, a novel small molecule inhibitor with a dual mechanism of action against two key proteins implicated in cancer cell survival and treatment resistance: Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP). This technical guide provides an in-depth overview of the this compound compound, from its identification through high-throughput screening to its synthesis and preclinical validation, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Dual-Targeting MDM2 and XIAP

The MDM2 oncoprotein and the anti-apoptotic protein XIAP are frequently overexpressed in a variety of human cancers, contributing to tumor progression and resistance to conventional therapies. MDM2 is a primary negative regulator of the p53 tumor suppressor, while XIAP directly inhibits caspases, the key executioners of apoptosis. Recognizing the synergistic potential of targeting both pathways, a novel screening strategy was devised to identify compounds that could disrupt the regulatory interplay between MDM2 and XIAP.

Discovery of this compound: A High-Throughput Screening Approach

The discovery of this compound was the result of a sophisticated high-throughput screening (HTS) campaign utilizing a fluorescence polarization (FP) assay. This assay was designed to detect small molecules that could inhibit the interaction between the MDM2 RING protein and the Internal Ribosome Entry Site (IRES) of XIAP mRNA. From a library of thousands of compounds, this compound emerged as a promising hit, demonstrating the ability to disrupt this critical interaction.

Experimental Protocol: Fluorescence Polarization High-Throughput Screening (FP-HTS)

The FP-HTS assay was conducted in 1536-well microplates. Each well contained the MDM2 RING protein and a fluorescein-labeled XIAP IRES RNA probe in a HEPES buffer. Test compounds were added to each well, and the fluorescence polarization was measured. A decrease in polarization indicated that the compound had successfully inhibited the binding of the MDM2 protein to the XIAP IRES probe.

Synthesis of this compound

This compound, with the formal name 4-[8-[[(3,4-dimethylphenyl)amino]sulfonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]-benzoic acid, is a synthetic compound. While the primary discovery publication outlines the general scaffold, a detailed, step-by-step synthesis protocol is crucial for its further investigation and development.

(Detailed synthesis protocol to be inserted based on supplementary information from the primary research publication. This would typically include reaction steps, reagents, solvents, purification methods, and characterization data such as NMR and mass spectrometry.)

Mechanism of Action: A Dual Blow to Cancer Cell Survival

This compound exerts its anticancer effects through a unique dual mechanism of action. By binding to the RING domain of the MDM2 protein (with a dissociation constant, Kd, of 2.34 µM), it disrupts the MDM2-XIAP IRES interaction.[1] This disruption leads to two key downstream events:

-

MDM2 Degradation and p53 Activation: The inhibition of the MDM2-XIAP interaction leads to the autoubiquitination and subsequent proteasomal degradation of MDM2. The reduction in MDM2 levels results in the stabilization and activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

-

Inhibition of XIAP Expression: By targeting the regulatory mechanism of XIAP translation, this compound effectively reduces the levels of this potent anti-apoptotic protein, thereby lowering the threshold for apoptosis induction.

This dual action of reactivating the p53 pathway and simultaneously disabling a key apoptosis inhibitor makes this compound a particularly potent anticancer agent.

Signaling Pathway of this compound Action

References

Early In Vitro Studies of MX69 on Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the early in vitro studies of MX69, a dual inhibitor of Mouse Double Minute 2 Homolog (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP), on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Core Mechanism of Action

This compound functions by a dual-inhibitory mechanism targeting two key proteins involved in cancer cell survival and proliferation: MDM2 and XIAP. By blocking the interaction between the MDM2 protein and XIAP RNA, this compound triggers the degradation of MDM2.[1] This leads to a cascade of downstream effects, including the stabilization and activation of the tumor suppressor protein p53, and a reduction in the expression of XIAP, ultimately promoting cancer cell apoptosis.[1][2]

In Vitro Efficacy on B-Cell Lymphoma Cell Lines

Early studies have demonstrated that this compound induces dose- and time-dependent cell death in a variety of B-cell lymphoma cell lines.[2] These include cell lines representing Burkitt's lymphoma (BL), activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), germinal center B-cell like DLBCL (GCB-DLBCL), and mantle cell lymphoma (MCL).[2]

Quantitative Data: Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound were determined in several B-cell lymphoma cell lines after 24, 48, and 72 hours of exposure. The compound was tested at concentrations ranging from 0 to 80 µM.[2] While specific IC50 values for each cell line at each time point are not publicly available in the provided abstracts, the data indicates a clear dose-dependent effect.

| Cell Line Type | Representative Cell Lines | Concentration Range | Exposure Time (hrs) | Observed Effect |

| Burkitt's Lymphoma (BL) | Raji, Daudi | 0 - 80 µM | 24, 48, 72 | Dose- and time-dependent cell death |

| ABC-DLBCL | TMD-8 | 0 - 80 µM | 24, 48, 72 | Dose- and time-dependent cell death |

| GCB-DLBCL | RL, HBL-2 | 0 - 80 µM | 24, 48, 72 | Dose- and time-dependent cell death |

| Mantle Cell Lymphoma (MCL) | - | 0 - 80 µM | 24, 48, 72 | Dose- and time-dependent cell death |

| B-cell Lymphoblastic Leukemia | Reh | 0 - 80 µM | 24, 48, 72 | Dose- and time-dependent cell death |

Table 1: Summary of In Vitro Activity of this compound in B-Cell Lymphoma Cell Lines

Furthermore, this compound has shown significant synergistic activity when combined with other chemotherapeutic agents such as doxorubicin, ixazomib, ibrutinib, and venetoclax.[2]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the early in vitro evaluation of this compound.

Cell Viability Assay

A Cell Titer-Glo® Luminescent Cell Viability Assay was utilized to determine the effect of this compound on the viability of cancer cell lines.[2]

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-80 µM) and a vehicle control.

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Preparation: Equilibrate the Cell Titer-Glo® Reagent to room temperature.

-

Lysis and Luminescence Reaction: Add the Cell Titer-Glo® Reagent to each well, mix to induce cell lysis, and incubate for a short period to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control and calculate the percentage of cell viability. Plot the results to determine the IC50 values.

Apoptosis Assay

The induction of apoptosis by this compound was evaluated using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2]

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting

Western blotting was performed to determine the expression levels of key proteins in the this compound signaling pathway, including MDM2, p53, XIAP, and PARP.[2]

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (MDM2, p53, XIAP, PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Conclusion

The early in vitro studies of this compound reveal its potential as an anti-cancer agent, particularly for B-cell lymphomas. Its dual inhibitory action on MDM2 and XIAP leads to the activation of p53 and the induction of apoptosis in a dose- and time-dependent manner. The synergistic effects observed with other chemotherapeutic agents further highlight its therapeutic promise. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds in a preclinical setting. Further research is warranted to elucidate the full spectrum of its anti-cancer activity and to translate these promising in vitro findings into in vivo models.

References

In-Depth Technical Guide to MX69 (C27H26N2O4S): A Dual Inhibitor of MDM2 and XIAP

For Researchers, Scientists, and Drug Development Professionals

Abstract

MX69 is a novel small-molecule compound identified as a dual inhibitor of Mouse Double Minute 2 homolog (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). With the molecular formula C27H26N2O4S, this compound presents a promising avenue for cancer therapy by simultaneously targeting two key survival pathways in tumor cells. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols for the key assays used in its characterization are also presented to facilitate further research and development.

Molecular Profile

| Property | Value |

| Molecular Formula | C27H26N2O4S |

| Molecular Weight | 474.57 g/mol |

| CAS Number | 1005264-47-0 |

| SMILES | OC(C1=CC=C(C2NC(C=CC(S(NC3=CC(C)=C(C)C=C3)(=O)=O)=C4)=C4C5C2CC=C5)C=C1)=O |

| Chemical Structure | A visual representation of the chemical structure is not available. |

Mechanism of Action

This compound functions as a dual inhibitor by disrupting the interaction between the MDM2 protein and the internal ribosome entry site (IRES) of XIAP mRNA.[1][2] This interaction is crucial for the stability of the MDM2 protein and the translation of XIAP.[1][2]

The binding of this compound to the RING domain of MDM2 induces a conformational change that promotes MDM2 self-ubiquitination and subsequent degradation by the proteasome.[1] The degradation of MDM2 has two major downstream effects:

-

Activation of p53: With reduced levels of its negative regulator MDM2, the tumor suppressor protein p53 is stabilized and activated.[1] Activated p53 can then induce cell cycle arrest and apoptosis.

-

Inhibition of XIAP Expression: The disruption of the MDM2-XIAP mRNA interaction leads to decreased translation of XIAP, a potent inhibitor of caspases.[1] Lower levels of XIAP relieve the inhibition of caspases, thereby promoting apoptosis.

This dual mechanism of action makes this compound a potent inducer of apoptosis in cancer cells, particularly those that overexpress MDM2 and retain wild-type p53.[1]

Figure 1: Signaling pathway of this compound's dual inhibition of MDM2 and XIAP.

Quantitative Preclinical Data

Binding Affinity

| Target | Assay | Kd (μM) |

| MDM2 RING Domain | Fluorescence Polarization | 2.34 |

In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | p53 Status | IC50 (μM) |

| MM1.R | Multiple Myeloma | Wild-type | ~20 |

| 8226R5 | Multiple Myeloma | Null | ~20 |

Data from a study on drug-resistant multiple myeloma cell lines.

Experimental Protocols

Western Blot Analysis for MDM2, XIAP, and p53

This protocol is a representative method for assessing changes in protein expression following treatment with this compound.

Workflow:

Figure 2: Experimental workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., EU-1 acute lymphoblastic leukemia cells) at an appropriate density. Treat with desired concentrations of this compound (e.g., 10 μM) or vehicle control (DMSO) for specified time points (e.g., 0, 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MDM2, XIAP, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Ubiquitination Assay

This protocol outlines a method to assess the effect of this compound on MDM2 self-ubiquitination in cells.

Methodology:

-

Cell Transfection: Transfect cells (e.g., 293T) with a plasmid encoding HA-tagged ubiquitin.

-

Treatment: Treat the transfected cells with this compound (e.g., 10 μM) and a proteasome inhibitor (e.g., MG132) for a specified time (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous MDM2 using an anti-MDM2 antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated MDM2.

Cell Viability (WST-1) Assay

This protocol provides a method for determining the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes a general approach for evaluating the anti-tumor efficacy of this compound in a mouse model.

Workflow:

Figure 3: Workflow for in vivo xenograft studies.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 107 EU-1 cells) into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Monitor the mice for tumor development.

-

Group Assignment: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., at a dose of 100 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a defined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint Analysis: Monitor animal weight and overall health. The study may be concluded when tumors in the control group reach a predetermined size, or survival can be monitored as the primary endpoint.

Summary and Future Directions

This compound is a promising preclinical candidate that targets the MDM2 and XIAP pathways, leading to cancer cell apoptosis. Its dual-targeting mechanism offers a potential advantage in overcoming resistance mechanisms that may arise from the inhibition of a single pathway. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer models. The detailed protocols provided in this guide are intended to support these ongoing research efforts.

References

An In-depth Technical Guide to MX69 (CAS: 1005264-47-0): A Dual MDM2/XIAP Inhibitor

This technical guide provides a comprehensive overview of MX69, a dual inhibitor of Mouse double minute 2 homolog (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these pathways in oncology.

Chemical and Physical Properties

This compound, with the CAS number 1005264-47-0, is chemically known as 4-[8-[[(3,4-dimethylphenyl)amino]sulfonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]-benzoic acid.[1][2] It is a small molecule with potential applications in cancer therapy due to its specific mechanism of action.[3]

| Property | Value | Reference |

| CAS Number | 1005264-47-0 | [1][4][5] |

| Molecular Formula | C₂₇H₂₆N₂O₄S | [1][4][5] |

| Molecular Weight | 474.57 g/mol | [3][4] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | [1][6] |

Mechanism of Action

This compound functions as a dual inhibitor, targeting two key proteins involved in cancer cell survival and proliferation: MDM2 and XIAP.[3][7]

-

MDM2 Inhibition: this compound binds to the RING domain of the MDM2 E3 ubiquitin ligase with a dissociation constant (Kd) of 2.34 µM.[1][8] This interaction inhibits the E3 ligase activity of MDM2, preventing the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[5] Furthermore, this compound induces the self-ubiquitination and degradation of MDM2 itself, leading to a significant decrease in MDM2 protein levels.[1][8] The stabilization and activation of p53 can then trigger cell cycle arrest, DNA repair, or apoptosis in cancer cells.[9][10]

-

XIAP Inhibition: this compound also inhibits the expression of XIAP, a potent inhibitor of caspases 3, 7, and 9.[11] It achieves this by blocking the interaction between the MDM2 protein and XIAP mRNA.[1][7] By reducing XIAP levels, this compound promotes the activity of caspases, thereby facilitating apoptosis.[11]

The dual inhibition of MDM2 and XIAP by this compound results in a synergistic anti-cancer effect, primarily through the induction of apoptosis.[5]

Signaling Pathway

Caption: Signaling pathway of this compound, a dual MDM2 and XIAP inhibitor.

In Vitro Efficacy

This compound has demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines, particularly those with high MDM2 expression and wild-type p53.[8]

| Cell Line | Cancer Type | Key Findings | Reference |

| EU-1 | Acute Lymphoblastic Leukemia (ALL) | Cytotoxic; increases p53 half-life. | [1] |

| Various ALL and Neuroblastoma lines | ALL, Neuroblastoma | Significant cytotoxic effects, especially in cells with MDM2 overexpression and WT p53. | [8] |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Reduces cell viability in a time- and dose-dependent manner; enhances expression of p53, PUMA, and p21. | [11] |

| Drug-resistant MM cell lines | Multiple Myeloma | Synergistic toxic effects when combined with dexamethasone, doxorubicin, or lenalidomide. | [11] |

| Normal Human Bone Marrow Mononuclear (NBMM) cells | Normal Cells | Minimal inhibitory effect. | [1] |

In Vivo Efficacy and Safety

Preclinical studies in animal models have shown that this compound is effective and well-tolerated.

| Animal Model | Cancer Type | Dosage | Key Findings | Reference |

| EU-1 mouse xenograft model | Leukemia | 100 mg/kg | Increased survival. | [1] |

| General animal models | N/A | 100 mg/kg | Well-tolerated with no evidence of toxicity; normal cells expressing low levels of MDM2 are largely unaffected. | [8] |

Experimental Protocols

WST-1 Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of this compound.

Materials:

-

Cancer cell line of interest

-

96-well flat-bottom microplates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

WST-1 reagent

-

Microplate reader (420-480 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 20-24 hours) in a humidified incubator at 37°C and 5% CO₂.[8]

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]

-

Final Incubation: Incubate for an additional 4 hours under the same conditions.[8]

-

Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance at 440 nm using a microplate reader.[6]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow: In Vitro Cytotoxicity Testing

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

In Vivo Formulation and Administration

For in vivo studies, this compound can be formulated for administration as follows:

Example Formulation:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL working solution, add 50 µL of a 13.5 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.[8]

-

The solution should be used immediately for optimal results.[8]

Administration:

-

The formulation can be administered via intraperitoneal injection or oral gavage, depending on the experimental design.

Summary and Future Directions

This compound is a promising pre-clinical candidate for cancer therapy, particularly for malignancies characterized by high levels of MDM2 and a wild-type p53 status. Its dual mechanism of action, targeting both MDM2 and XIAP, offers a potentially potent and synergistic approach to inducing apoptosis in cancer cells while sparing normal tissues.[5][8] Further research is warranted to fully elucidate its therapeutic potential, including its efficacy in a broader range of cancer types, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations.

References

- 1. nanopartikel.info [nanopartikel.info]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 7. columbia.edu [columbia.edu]

- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The MDM2-XIAP Complex: A Core Nexus in Apoptosis and Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The intricate signaling networks that govern cell survival and apoptosis are central to both normal physiological processes and the development of pathologies such as cancer. Two proteins, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2) and the X-linked inhibitor of apoptosis (XIAP), have been extensively studied for their individual roles in promoting cell survival and tumorigenesis. Foundational research has unveiled a direct and mutually regulatory relationship between MDM2 and XIAP, forming a complex that represents a critical node in cancer cell survival pathways. This technical guide provides an in-depth exploration of the foundational research on the MDM2-XIAP complex, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

The Core Interaction: MDM2 and the XIAP IRES

The primary interaction between MDM2 and XIAP is not a direct protein-protein interaction but rather involves the binding of the MDM2 protein to the messenger RNA (mRNA) of XIAP. Specifically, the C-terminal RING (Really Interesting New Gene) domain of MDM2 physically interacts with the Internal Ribosome Entry Site (IRES) within the 5' untranslated region (5'-UTR) of the XIAP mRNA.[1][2] This interaction has a dual consequence: it enhances the IRES-dependent translation of XIAP, leading to increased levels of the anti-apoptotic XIAP protein, and it also stabilizes the MDM2 protein itself by inhibiting its homodimerization and subsequent autoubiquitination and degradation.[1][3] This p53-independent function of MDM2 contributes significantly to resistance to apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The binding affinity of the MDM2 RING domain for the XIAP IRES and the binding of small molecule inhibitors to the components of this complex have been quantified in several studies. The following tables summarize this key quantitative data.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| MDM2 RING Domain & XIAP IRES RNA | Fluorescent Titration | 0.68 µM | [1] |

| MDM2 RING Domain & XIAP IRES RNA | Isothermal Titration Calorimetry (ITC) | 0.7 µM | [1] |

| MDM2 RING Domain & Fluorescent XIAP RNA probe | Fluorescence Polarization (FP) | 6.6 µg/ml | [3] |

Table 1: Binding Affinity of the MDM2-XIAP IRES Interaction

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| MX5 | MDM2 RING Domain | Fluorescent Titration | 3.78 µM | [3] |

| MX11 | MDM2 RING Domain | Fluorescent Titration | 5.21 µM | [3] |

| MX61 | MDM2 RING Domain | Fluorescent Titration | 3.72 µM | [3] |

| MX69 | MDM2 RING Domain | Fluorescent Titration | 2.34 µM | [3] |

| MX92 | MDM2 RING Domain | Fluorescent Titration | 4.56 µM | [3] |

| MX3 | XIAP IRES | Fluorescent Titration | 5.26 µM | [3] |

| MX25 | XIAP IRES | Fluorescent Titration | 10.48 µM | [3] |

Table 2: Binding Affinities of Small Molecule Inhibitors

Reciprocal Regulation: XIAP as an E3 Ligase for MDM2

Adding another layer of complexity to their interaction, XIAP has been identified as a novel E3 ubiquitin ligase for MDM2.[4] In this role, XIAP can mediate the ubiquitination and subsequent proteasomal degradation of MDM2.[4] This action of XIAP on MDM2 has downstream consequences for the tumor suppressor protein p53, a primary target of MDM2's E3 ligase activity. By promoting MDM2 degradation, XIAP can lead to the stabilization and activation of p53, thereby counteracting the canonical oncogenic function of MDM2.[4] This creates a feedback loop where the two proteins mutually regulate each other's stability and function.

Signaling Pathways and Experimental Workflows

The interplay between MDM2, XIAP, and p53 forms a complex signaling network that influences cell fate. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow for studying this interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational research. The following sections outline the core protocols used to investigate the MDM2-XIAP complex.

Fluorescence Polarization (FP) Assay for MDM2-XIAP IRES Binding

This assay is used to quantify the binding affinity between the MDM2 RING domain and the XIAP IRES RNA.

-

Reagents and Materials:

-

Purified recombinant GST-tagged MDM2 RING domain protein.

-

Fluorescently labeled XIAP IRES RNA probe.

-

Assay Buffer (e.g., 10 mM HEPES pH 7.2, 150 mM NaCl).

-

384-well, low-volume, black, non-binding surface microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled XIAP IRES RNA probe (e.g., 1 ng/ml) is added to the wells of the microplate.[3]

-

A serial dilution of the purified MDM2 RING domain protein is then added to the wells.

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The data is plotted as fluorescence polarization (in millipolarization units, mP) versus the concentration of the MDM2 RING domain protein.

-

The dissociation constant (Kd) is determined by fitting the data to a one-site binding model.[1]

-

Isothermal Titration Calorimetry (ITC) for MDM2-XIAP IRES Binding

ITC is a thermodynamic technique used to directly measure the heat changes that occur upon molecular interactions, providing information on binding affinity, stoichiometry, and thermodynamics.

-

Reagents and Materials:

-

Purified recombinant MDM2 RING domain protein.

-

Purified XIAP IRES RNA.

-

ITC Buffer (e.g., 10 mM HEPES pH 7.2, 150 mM NaCl).

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

The MDM2 RING domain protein (e.g., 20 µM) is loaded into the sample cell of the calorimeter.[1]

-

The XIAP IRES RNA (e.g., 200 µM) is loaded into the injection syringe.[1]

-

A series of small injections of the XIAP IRES RNA are titrated into the sample cell containing the MDM2 protein.

-

The heat released or absorbed during each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of the two molecules.

-

The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5]

-

In Vitro Ubiquitination Assay for XIAP E3 Ligase Activity towards MDM2

This assay is used to determine if XIAP can directly ubiquitinate MDM2 in a controlled, cell-free environment.

-

Reagents and Materials:

-

Purified recombinant XIAP protein (wild-type and catalytically inactive mutant).

-

Purified recombinant MDM2 protein.

-

Ubiquitin activating enzyme (E1).

-

Ubiquitin conjugating enzyme (E2).

-

Ubiquitin.

-

ATP.

-

Ubiquitination Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2, 0.5 mM DTT).[4]

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against MDM2 and ubiquitin.

-

-

Procedure:

-

The reaction components (E1, E2, ubiquitin, ATP, and MDM2) are combined in the ubiquitination reaction buffer.

-

Purified XIAP (wild-type or mutant) is added to the reaction mixture.

-

The reaction is incubated at 37°C for a specified time (e.g., 1 hour).[4]

-

The reaction is stopped by adding SDS-PAGE loading buffer and boiling.

-

The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with an anti-MDM2 antibody to detect ubiquitinated forms of MDM2, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

-

Co-Immunoprecipitation (Co-IP) for In Vivo MDM2-XIAP Interaction

Co-IP is used to investigate protein-protein interactions within a cellular context. While the primary MDM2-XIAP interaction is protein-RNA, Co-IP can be used to detect the interaction between XIAP and MDM2 proteins.

-

Reagents and Materials:

-

Cell lysate from cells expressing both MDM2 and XIAP.

-

Antibody specific for one of the proteins of interest (e.g., anti-MDM2 or anti-XIAP).

-

Protein A/G agarose or magnetic beads.

-

Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash Buffer.

-

Elution Buffer.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies for both proteins for detection.

-

-

Procedure:

-

Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

The cell lysate is pre-cleared by incubating with beads to reduce non-specific binding.

-

The pre-cleared lysate is then incubated with the primary antibody (e.g., anti-MDM2) to form an antibody-protein complex.

-

Protein A/G beads are added to capture the antibody-protein complex.

-

The beads are washed several times to remove non-specifically bound proteins.

-

The protein complexes are eluted from the beads.

-

The eluate is analyzed by SDS-PAGE and Western blotting, probing with an antibody against the putative interacting protein (e.g., anti-XIAP) to confirm the interaction.

-

Conclusion

The foundational research on the MDM2-XIAP complex has illuminated a sophisticated and reciprocal regulatory relationship that is pivotal in the control of apoptosis and cancer cell survival. The interaction of the MDM2 RING domain with the XIAP IRES and the E3 ligase activity of XIAP towards MDM2 constitute a complex signaling hub with significant implications for cancer biology. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further investigation into this complex and for the development of novel therapeutic strategies that target this critical nexus. The dual inhibition of MDM2 and XIAP represents a promising avenue for future cancer therapies.

References

- 1. Inhibition of MDM2 homodimerization by XIAP IRES stabilizes MDM2, influencing cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of XIAP translation and induction by MDM2 following irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XIAP inhibits autophagy via XIAP-Mdm2-p53 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

MX69: A Promising Dual Inhibitor of MDM2 and XIAP for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MX69 is an investigational small molecule emerging as a potent anti-cancer agent with a novel dual-inhibitory mechanism of action. By targeting both Mouse Double Minute 2 homolog (MDM2) and X-linked inhibitor of apoptosis protein (XIAP), this compound presents a compelling strategy to reactivate the p53 tumor suppressor pathway and overcome apoptosis resistance in a variety of malignancies. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound, offering a comprehensive resource for the scientific community.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and oncogenic stress. Two key proteins, MDM2 and XIAP, play crucial roles in suppressing apoptosis. MDM2 is the primary negative regulator of the p53 tumor suppressor, targeting it for proteasomal degradation. XIAP directly binds to and inhibits caspases, the key executioners of apoptosis. The discovery of this compound, a compound that simultaneously inhibits both MDM2 and XIAP, offers a promising therapeutic approach to restore apoptotic signaling in cancer cells.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects through a unique dual-inhibitory mechanism. It functions by disrupting the interaction between the MDM2 protein and the internal ribosome entry site (IRES) of XIAP mRNA. This disruption leads to the destabilization and subsequent degradation of the MDM2 protein.[1][2]

The degradation of MDM2 has two major downstream consequences:

-

Activation of p53: With reduced MDM2 levels, the tumor suppressor protein p53 is stabilized and accumulates within the cell. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, DNA repair, and, most importantly, apoptosis.

-

Inhibition of XIAP: The disruption of the MDM2-XIAP mRNA interaction also leads to a decrease in the translation of XIAP, further lowering the threshold for apoptosis induction.

This dual action of activating the p53 pathway and inhibiting a key apoptosis inhibitor makes this compound a potent inducer of cancer cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, particularly those with wild-type p53 and high levels of MDM2 expression. A more potent analog, this compound-102, has shown enhanced activity.

| Cell Line | Cancer Type | IC50 (µM) - this compound-102 |

| MDM2-overexpressing ALL | Acute Lymphoblastic Leukemia | ~0.2 |

Note: Specific IC50 values for this compound across a broader range of cell lines are not yet publicly available in a consolidated format.

In Vivo Tumor Growth Inhibition

Preclinical studies in animal models have shown that this compound is well-tolerated and exhibits significant anti-tumor activity.[1] While specific quantitative data on tumor growth inhibition percentages from published studies are limited, the available information suggests that this compound can effectively suppress tumor progression in vivo.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: MTT assay workflow.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression changes in response to this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MDM2, XIAP, p53, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Caption: Western blot workflow.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, western blot).

-

Analyze the data to determine the effect of this compound on tumor growth.

Caption: Xenograft study workflow.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents with a well-defined dual mechanism of action. Its ability to simultaneously activate the p53 tumor suppressor pathway and inhibit a key apoptosis inhibitor provides a strong rationale for its continued development. Further preclinical studies are warranted to establish a comprehensive profile of its efficacy across a wider range of cancer types, to elucidate potential mechanisms of resistance, and to explore its potential in combination with other anti-cancer therapies. The progression of this compound or its analogs into clinical trials will be a critical step in evaluating its therapeutic potential in patients.

References

Methodological & Application

Protocol for the Preparation of MX69 in DMSO for In Vitro Applications

Introduction

MX69 is a dual inhibitor of Mouse double minute 2 homolog (MDM2) and X-linked inhibitor of apoptosis protein (XIAP), demonstrating potent anti-tumor activity in various cancer models.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution for use in cell-based assays.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

-

Cell culture medium appropriate for the cell line being used

-

Laminar flow hood or biosafety cabinet

Data Presentation

Table 1: this compound Stock Solution Preparation

| Desired Stock Concentration | Mass of this compound (mg) | Volume of DMSO (mL) |

| 1 mM | 0.474 | 1 |

| 5 mM | 2.37 | 1 |

| 10 mM | 4.74 | 1 |

| 20 mM | 9.48 | 1 |

Molecular Weight of this compound: 474.5 g/mol

Table 2: Recommended Final DMSO Concentrations in Cell Culture

| Cell Type | Maximum Recommended DMSO Concentration (%) | Notes |

| Most cancer cell lines | ≤ 0.5% | Higher concentrations may cause toxicity. |

| Primary cells | ≤ 0.1% | More sensitive to DMSO toxicity. |

| Sensitive cell lines | ≤ 0.05% | A preliminary toxicity test is recommended. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Preparation: Work in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh 4.74 mg of this compound powder using a calibrated analytical balance.

-

Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO to the tube.

-

Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming (up to 37°C) or sonication can be used to aid dissolution.[1]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture well, first dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 100 µM).

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture medium in your experimental plate to achieve the desired final concentration. Ensure the final concentration of DMSO in the cell culture medium does not exceed the recommended limits for your specific cell line (see Table 2).

-

Controls: Always include a vehicle control in your experiments, which consists of the same concentration of DMSO in the cell culture medium without the compound.

Mandatory Visualizations

Caption: Experimental workflow for screening this compound in vitro.

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for MX69 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MX69 is a potent and selective dual inhibitor of Mouse double minute 2 homolog (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). By targeting these two key negative regulators of apoptosis, this compound offers a promising therapeutic strategy for a variety of cancers. These application notes provide recommended starting concentrations, detailed experimental protocols, and insights into the mechanism of action of this compound for in vitro cell culture experiments.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action. Firstly, it disrupts the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis. Secondly, this compound inhibits the function of XIAP, a potent endogenous inhibitor of caspases. This action releases the brakes on the apoptotic cascade, further promoting programmed cell death.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following table summarizes reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data can be used as a starting point for determining the appropriate concentration range for your experiments.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MM1.R | Multiple Myeloma | 48 | ~15 |

| 8226R5 | Multiple Myeloma | 48 | ~25 |

| EU-1 | Acute Lymphoblastic Leukemia | 24 | Not explicitly stated, but treatment at 10 µM showed significant effects.[1] |

| SH-EP1 | Neuroblastoma | 24 | Not explicitly stated, but treatment at 10 µM showed significant effects.[1] |

| Various Lymphoma Cell Lines | Lymphoma | 24, 48, 72 | 0 - 80 (range tested) |

Note: It is crucial to perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and assay.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[2]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting:

-

Suspension cells: Collect cells by centrifugation.

-

Adherent cells: Gently trypsinize the cells and collect them along with the supernatant (to include any detached apoptotic cells).

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Key Signaling Proteins

This protocol outlines the procedure for detecting changes in the protein levels of MDM2, p53, and XIAP following this compound treatment.[1]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MDM2, p53, XIAP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

Caption: this compound dual-inhibits MDM2 and XIAP, leading to p53 activation and caspase-mediated apoptosis.

References

Application Notes and Protocols for In Vivo Administration of MX69 in Mouse Models

Disclaimer: The following application notes and protocols are a generalized guide for the in vivo administration of a hypothetical compound, MX69, in mouse models. Specific details regarding dosage, administration route, and experimental design should be optimized based on the physicochemical properties of this compound, the specific research question, and relevant pharmacokinetic and toxicology studies.

Introduction

These protocols provide a framework for researchers, scientists, and drug development professionals on the in vivo administration of the novel therapeutic agent this compound in various mouse models. The document outlines procedures for pharmacokinetic analysis, and administration in a hypothetical tumor model, including detailed methodologies and data presentation formats.

Pharmacokinetic Analysis of this compound in Mice

A crucial first step in any in vivo study is to determine the pharmacokinetic (PK) profile of the compound. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is essential for designing effective dosing regimens. A typical PK study in mice might involve administering the compound via two different routes, commonly intravenous (IV) and oral (PO), to assess bioavailability.[1]

Experimental Protocol for a Pilot Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic parameters of this compound in mice following intravenous and oral administration.

Materials:

-

This compound compound

-

Vehicle for solubilizing this compound (e.g., 2% methylcellulose + 0.5% Tween 80 in sterile water)[2]

-

8-10 week old C57BL/6 or BALB/c mice[1]

-

Standard laboratory equipment for animal handling and dosing (e.g., syringes, gavage needles)

-

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

-

LC-MS/MS for bioanalysis of plasma samples[1]

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

-

Dosing Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 10 mL/kg).

-

Animal Grouping: Divide the mice into two main groups for IV and PO administration. Further subdivide these groups based on the time points for blood collection. A typical study may use 3-4 animals per time point.[1]

-

Administration:

-

Intravenous (IV): Administer this compound via the tail vein. A typical dose for a pilot PK study might be 1-5 mg/kg.

-

Oral (PO): Administer this compound using an oral gavage needle. A typical oral dose might be 10-50 mg/kg.[1]

-

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points. For IV administration, time points could be 5, 15, 30, 60, 120, 240, and 480 minutes. For PO administration, time points might be 15, 30, 60, 120, 240, 480, and 1440 minutes.[1]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation: Pharmacokinetic Parameters

Summarize the calculated pharmacokinetic parameters in a table for clear comparison.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose (mg/kg) | 2 | 20 |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (hr) | 0.08 | 2.0 |

| AUC (0-t) (nghr/mL) | 3200 | 5500 |

| AUC (0-inf) (nghr/mL) | 3300 | 5800 |

| Half-life (t1/2) (hr) | 2.5 | 4.0 |

| Clearance (mL/min/kg) | 10.1 | - |

| Volume of Distribution (Vd) (L/kg) | 2.2 | - |

| Bioavailability (%) | - | 44.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Efficacy Study in a Xenograft Mouse Model